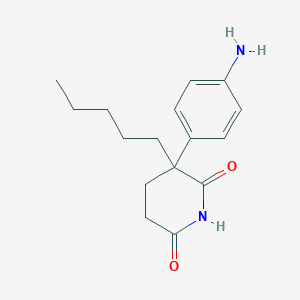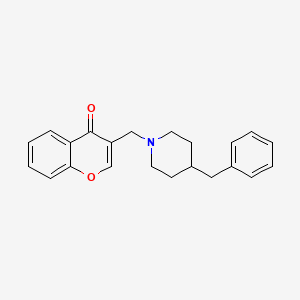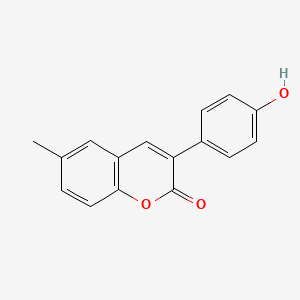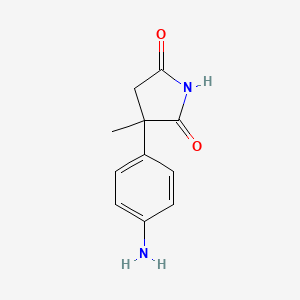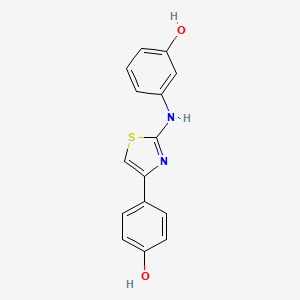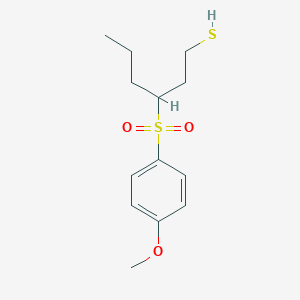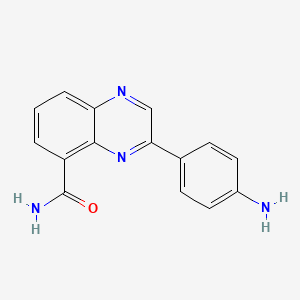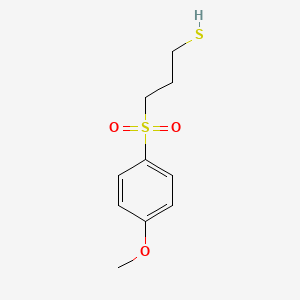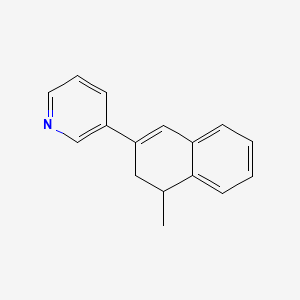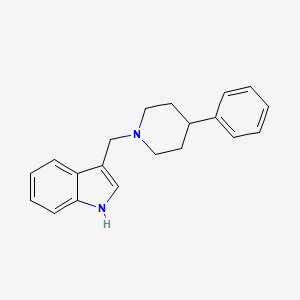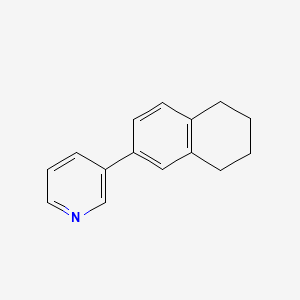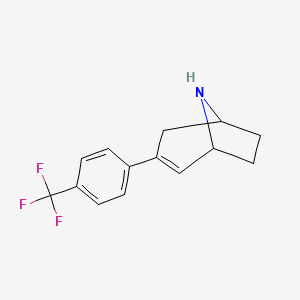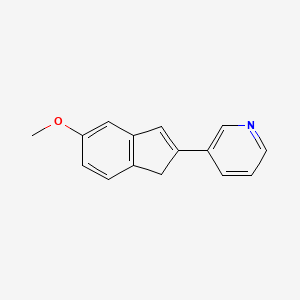
3-(5-methoxy-1H-inden-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methoxy-1H-inden-2-yl)pyridine is a heterocyclic compound that features both an indene and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-inden-2-yl)pyridine typically involves the formation of the indene ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the Fischer indole cyclization, where a precursor compound undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . This is followed by further functionalization steps to introduce the methoxy group and the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-1H-inden-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The indene ring can be reduced to form a dihydroindene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(5-hydroxy-1H-inden-2-yl)pyridine, while reduction of the indene ring can produce 3-(5-methoxy-1,2-dihydro-1H-inden-2-yl)pyridine.
Scientific Research Applications
3-(5-Methoxy-1H-inden-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential applications in the development of pharmaceuticals due to its unique structure and reactivity.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-inden-2-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indene and pyridine rings. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing an indole ring, such as tryptophan or serotonin.
Pyridine derivatives: Compounds like nicotine or pyridoxine (vitamin B6).
Uniqueness
3-(5-Methoxy-1H-inden-2-yl)pyridine is unique due to the combination of the indene and pyridine rings in a single molecule. This dual-ring system imparts distinct chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(5-methoxy-1H-inden-2-yl)pyridine |
InChI |
InChI=1S/C15H13NO/c1-17-15-5-4-11-7-13(8-14(11)9-15)12-3-2-6-16-10-12/h2-6,8-10H,7H2,1H3 |
InChI Key |
KPJYOCDWGFDTFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(=C2)C3=CN=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


